molecular formula C8H7BrFNO B193373 4-Bromo-2-fluoro-N-methylbenzamide CAS No. 749927-69-3

4-Bromo-2-fluoro-N-methylbenzamide

Cat. No.: B193373
CAS No.: 749927-69-3
M. Wt: 232.05 g/mol
InChI Key: BAJCFNRLEJHPTQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively, and an N-methyl group attached to the amide nitrogen

Scientific Research Applications

4-Bromo-2-fluoro-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting androgen receptors.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in studying the biological pathways involving benzamide derivatives.

Safety and Hazards

When handling 4-Bromo-2-fluoro-N-methylbenzamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid.

    Formation of Benzoyl Chloride: The benzoic acid is converted to 4-bromo-2-fluorobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.

    Amidation: The benzoyl chloride is then reacted with N-methylamine in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and reaction times to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-methyl-4-bromo-2-fluoroaniline.

    Oxidation: Formation of 4-bromo-2-fluorobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: The compound itself.

    4-Bromo-2-fluoro-N-methylbenzylamine: Similar structure but with an amine group instead of an amide.

    4-Bromo-2-fluoro-N-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of important pharmaceutical agents highlights its significance in medicinal chemistry.

Properties

IUPAC Name

4-bromo-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJCFNRLEJHPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640781
Record name 4-Bromo-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749927-69-3
Record name 4-Bromo-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluorobenzoic acid and methylamine hydrochloride.
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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzoic acid (0.8 g, 3.7 mmol), methylamine (3.65 mL, 7.3 mmol), EDC (1.4 g, 7.3 mmol), triethylamine (1.0 mL, 7.3 mmol) dissolved in CH2Cl2(15 mL) was stirred under N2 for 24 h. The reaction mixture was partitioned between 1N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography (40% EtOAc in hexanes) to give the title compound as a white solid (0.27 g, 32%).
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0.8 g
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3.65 mL
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1.4 g
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1 mL
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15 mL
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Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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